(5Z)-5-[1-acetyl-5-(4-ethoxyphenyl)pyrazolidin-3-ylidene]-1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
5-[1-ACETYL-5-(4-ETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-3-BENZYL-6-HYDROXY-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, a tetrahydropyrimidine ring, and several functional groups that contribute to its unique chemical properties.
Preparation Methods
The synthesis of 5-[1-ACETYL-5-(4-ETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-3-BENZYL-6-HYDROXY-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE involves multiple steps, starting with the preparation of the pyrazole and tetrahydropyrimidine intermediates. The key steps include:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated ketones in the presence of a cyclizing agent such as acetic acid.
Formation of the tetrahydropyrimidine ring: This involves the condensation of urea or thiourea with β-dicarbonyl compounds under acidic or basic conditions.
Coupling of intermediates: The final step involves coupling the pyrazole and tetrahydropyrimidine intermediates under suitable conditions to form the target compound.
Chemical Reactions Analysis
5-[1-ACETYL-5-(4-ETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-3-BENZYL-6-HYDROXY-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:
Scientific Research Applications
This compound has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-[1-ACETYL-5-(4-ETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-3-BENZYL-6-HYDROXY-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Compared to similar compounds, 5-[1-ACETYL-5-(4-ETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-3-BENZYL-6-HYDROXY-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE stands out due to its unique combination of functional groups and ring structures. Similar compounds include:
Phenacetin: Known for its analgesic and antipyretic properties.
Dapagliflozin: A sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the treatment of type-2 diabetes.
Indole derivatives: Known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
These comparisons highlight the unique structural and functional attributes of 5-[1-ACETYL-5-(4-ETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-3-BENZYL-6-HYDROXY-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C24H24N4O5 |
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Molecular Weight |
448.5 g/mol |
IUPAC Name |
5-[2-acetyl-3-(4-ethoxyphenyl)-3,4-dihydropyrazol-5-yl]-1-benzyl-6-hydroxypyrimidine-2,4-dione |
InChI |
InChI=1S/C24H24N4O5/c1-3-33-18-11-9-17(10-12-18)20-13-19(26-28(20)15(2)29)21-22(30)25-24(32)27(23(21)31)14-16-7-5-4-6-8-16/h4-12,20,31H,3,13-14H2,1-2H3,(H,25,30,32) |
InChI Key |
DRHGDVPYPLQKJI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CC(=NN2C(=O)C)C3=C(N(C(=O)NC3=O)CC4=CC=CC=C4)O |
Origin of Product |
United States |
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